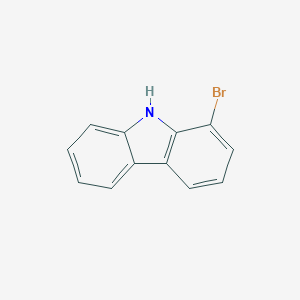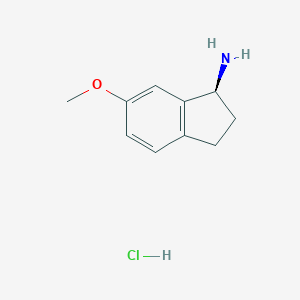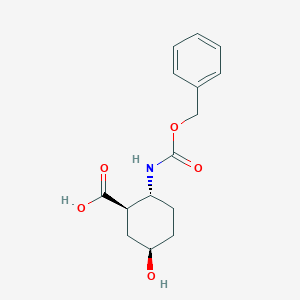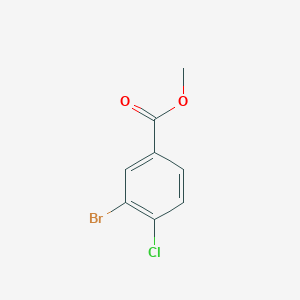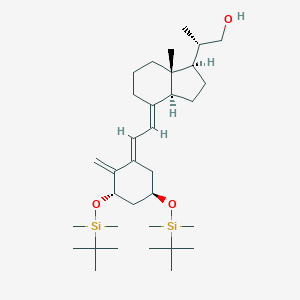
(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-Dihydroxybutanedioic acid, also known as tartaric acid, and (1S)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as tetralin, are two important chemical compounds that have been extensively studied in scientific research. Tartaric acid is a dicarboxylic acid that is commonly found in many fruits, such as grapes, and is widely used in the food and pharmaceutical industries. Tetralin is a bicyclic hydrocarbon that has been used as a solvent and as a starting material for the synthesis of various organic compounds.
作用机制
The mechanism of action of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin varies depending on their specific applications. Tartaric acid acts as a chiral auxiliary by forming diastereomeric salts with chiral compounds, which can be separated by chromatography. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Tetralin, on the other hand, acts as a solvent and a starting material for the synthesis of various organic compounds, and its mechanism of action depends on the specific reaction being carried out.
Biochemical and Physiological Effects:
Tartaric acid has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the stimulation of insulin secretion, and the reduction of oxidative stress. It has also been shown to have potential neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases. Tetralin, on the other hand, has relatively few biochemical and physiological effects, as it is primarily used as a solvent and a starting material for organic synthesis.
实验室实验的优点和局限性
The advantages of using (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid in lab experiments include its low cost, its availability, and its ability to form diastereomeric salts with chiral compounds, which can be separated by chromatography. However, its limitations include its low solubility in some solvents, its potential to form racemic mixtures, and its potential to interfere with some analytical techniques. The advantages of using tetralin in lab experiments include its high boiling point, its low toxicity, and its ability to dissolve a wide range of organic compounds. However, its limitations include its potential to react with some compounds, its flammability, and its potential to form peroxides over time.
未来方向
There are many potential future directions for the study of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin. For (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid, future research could focus on its potential therapeutic effects for various diseases, such as cancer and Alzheimer's disease, as well as its potential neuroprotective effects. Future research could also focus on the development of new methods for the synthesis of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and its derivatives. For tetralin, future research could focus on its potential applications in material science and nanotechnology, as well as its potential as a starting material for the synthesis of new organic compounds. Future research could also focus on the development of new methods for the synthesis of tetralin and its derivatives.
合成方法
Tartaric acid can be synthesized by several methods, including the oxidation of wine, the hydration of maleic acid, and the hydrolysis of tartar emetic. Tetralin can be synthesized by the catalytic hydrogenation of naphthalene or by the reduction of 1,2,3,4-tetrahydronaphthalene.
科学研究应用
Tartaric acid has been extensively studied in various scientific fields, including chemistry, biochemistry, and medicine. It has been used as a chiral auxiliary in asymmetric synthesis, as a pH adjuster in the food and beverage industry, and as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Tetralin has also been widely studied in chemistry and material science, and has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
CAS 编号 |
114352-02-2 |
|---|---|
产品名称 |
(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |
分子式 |
C14H19NO6 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H13N.C4H6O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-2,4,6,10H,3,5,7,11H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |
InChI 键 |
JVIHAFCKDWSKFF-MSDAVRDESA-N |
手性 SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

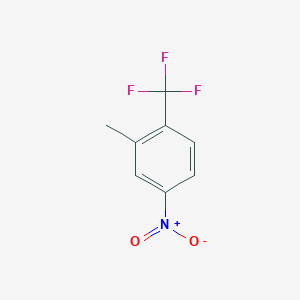
![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
